1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

Catalog No.
S671809
CAS No.
245679-18-9
M.F
C21H27BF4N2
M. Wt
394.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol...

CAS Number

245679-18-9

Product Name

1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-1-ium;tetrafluoroborate

Molecular Formula

C21H27BF4N2

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C21H27N2.BF4/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;2-1(3,4)5/h9-13H,7-8H2,1-6H3;/q+1;-1

InChI Key

VNRDQIOMNLIVQJ-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2CC[N+](=C2)C3=C(C=C(C=C3C)C)C)C

Catalysis

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate, also known as N-heterocyclic carbene (NHC) precursor, finds application in various catalytic processes due to its ability to form stable and efficient NHC ligands. These ligands coordinate with transition metals, activating them for various reactions, including:

  • Cross-coupling reactions: NHCs derived from 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate have been shown to effectively catalyze cross-coupling reactions, forming new carbon-carbon bonds.
  • Hydrogenation reactions: NHCs play a role in homogeneous hydrogenation reactions, where they activate hydrogen gas for reduction of various substrates.
  • Metathesis reactions: NHCs can also be used as catalysts in olefin metathesis reactions, enabling the rearrangement of carbon-carbon double bonds.

Material Science

,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate serves as a precursor for ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These ionic liquids find applications in:

  • Electrolytes for batteries and fuel cells: Ionic liquids derived from this precursor can be used as electrolytes in batteries and fuel cells due to their ability to conduct ions and their wide electrochemical window.
  • Solvents for organic synthesis: Ionic liquids offer advantages as solvents in organic synthesis due to their tunable properties and recyclability.

Other Applications

Beyond catalysis and material science, 1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium tetrafluoroborate is being explored in other areas of research, such as:

  • Drug discovery: The unique properties of NHCs derived from this precursor are being investigated for their potential applications in medicinal chemistry.
  • Antimicrobial materials: Researchers are exploring the use of NHCs in the development of new antimicrobial materials due to their potential to combat antibiotic-resistant bacteria.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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